molecular formula C3H9FN2 B1219180 alpha-Monofluoromethylputrescine CAS No. 83306-45-0

alpha-Monofluoromethylputrescine

Cat. No.: B1219180
CAS No.: 83306-45-0
M. Wt: 92.12 g/mol
InChI Key: FGSNUVHKZPADQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Monofluoromethylputrescine (α-MFMP) is a fluorinated derivative of putrescine, a biogenic polyamine involved in cellular processes such as proliferation and differentiation. Fluorinated amines like α-MFMP are of interest in medicinal chemistry and environmental science due to fluorine’s electronegativity and ability to modulate pharmacokinetic profiles .

Properties

CAS No.

83306-45-0

Molecular Formula

C3H9FN2

Molecular Weight

92.12 g/mol

IUPAC Name

3-fluoropropane-1,2-diamine

InChI

InChI=1S/C3H9FN2/c4-1-3(6)2-5/h3H,1-2,5-6H2

InChI Key

FGSNUVHKZPADQO-UHFFFAOYSA-N

SMILES

C(C(CF)N)N

Canonical SMILES

C(C(CF)N)N

Synonyms

alpha-monofluoromethylputrescine
R.M.I. 71864

Origin of Product

United States

Preparation Methods

The synthesis of alpha-Monofluoromethylputrescine typically involves the fluorination of putrescine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom into the putrescine molecule. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Alpha-Monofluoromethylputrescine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated amine derivatives.

    Reduction: Reduction reactions can convert this compound into simpler amine compounds.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-Monofluoromethylputrescine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of alpha-Monofluoromethylputrescine involves the irreversible inhibition of ornithine decarboxylase. The compound binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of ornithine to putrescine. This inhibition disrupts the polyamine biosynthesis pathway, leading to reduced cell proliferation and growth .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Amines and Polyamines

Structural and Functional Analogues

Putrescine (1,4-diaminobutane) Key Differences: Lacks fluorination, leading to higher hydrophilicity and faster metabolic degradation compared to α-MFMP. Applications: Endogenous roles in cell growth; non-fluorinated analogues are less stable in oxidative environments.

Perfluorinated Alkyl Amines (e.g., Perfluorooctanesulfonamide derivatives)

  • Key Differences : Feature fully fluorinated carbon chains (e.g., PFOS-related compounds in ), resulting in extreme environmental persistence and bioaccumulation .
  • Applications : Industrial surfactants and water repellents. Unlike α-MFMP, these compounds are associated with long-term ecological and health risks .

Fluorinated Triazole Derivatives (e.g., Flutriafol, Hexaconazole)

  • Key Differences : Contain fluorinated aromatic rings () rather than aliphatic fluorine. Used as fungicides, their fluorine atoms enhance binding to cytochrome P450 enzymes.
  • Applications : Agricultural antifungals; α-MFMP’s aliphatic fluorination may target different biological pathways.

Data Table: Comparative Properties

Property α-Monofluoromethylputrescine Putrescine Perfluorooctanesulfonamide (PFOSA) Flutriafol
Molecular Formula C₅H₁₂FN₂ C₄H₁₂N₂ C₈F₁₇NO₂S C₁₆H₁₃F₂N₃O
Fluorine Content 1 F atom 0 F atoms 17 F atoms 2 F atoms
Log P (Predicted) ~0.5 (moderate lipophilicity) -1.3 (hydrophilic) 4.8 (highly lipophilic) 3.1 (lipophilic)
Primary Use Research (putative enzyme inhibition) Cellular metabolism Industrial surfactant Agricultural fungicide
Environmental Persistence Moderate (inferred) Low Extremely high Moderate

Research Findings and Mechanistic Insights

  • However, the monofluoromethyl group could enhance metabolic resistance, as seen in fluorinated agrochemicals ().
  • Enzyme Interaction : The -CH₂F group in α-MFMP may act as a transition-state analog in polyamine catabolism pathways, similar to fluorinated triazoles targeting fungal sterol biosynthesis .
  • Environmental Impact : Unlike long-chain perfluoroalkyl substances (), α-MFMP’s smaller structure suggests faster degradation, though fluorinated metabolites require further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.